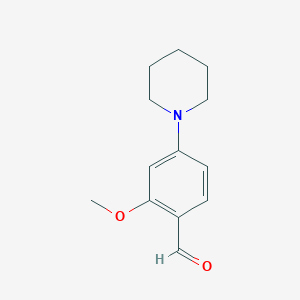

2-Methoxy-4-piperidin-1-yl-benzaldehyde

Description

2-Methoxy-4-piperidin-1-yl-benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position and a piperidin-1-yl substituent at the 4-position of the aromatic ring. The piperidine moiety contributes to its lipophilicity and ability to interact with biological targets, while the aldehyde group offers reactivity for further functionalization .

Properties

IUPAC Name |

2-methoxy-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13-9-12(6-5-11(13)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLSSMROJICTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-piperidin-1-yl-benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-piperidin-1-yl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in DMF or THF.

Major Products

Oxidation: 2-Methoxy-4-piperidin-1-yl-benzoic acid.

Reduction: 2-Methoxy-4-piperidin-1-yl-benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-Methoxy-4-piperidin-1-yl-benzaldehyde exhibits anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Studies show it induces apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment .

- Anticholinesterase Activity : The compound has been evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurodegenerative diseases like Alzheimer's. By increasing acetylcholine levels, it may enhance cognitive function in affected patients .

2. Antimicrobial Properties

- The compound demonstrates significant antimicrobial activity against various bacterial strains, inhibiting both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting cell wall synthesis and interfering with essential metabolic pathways.

3. Organic Synthesis

- As an intermediate in organic synthesis, this compound is utilized in creating complex organic molecules. Its versatility allows for various chemical transformations that are valuable in developing new pharmaceuticals.

Data Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anticholinesterase | Increased acetylcholine levels | Inhibition of acetylcholinesterase enzymes |

| Anticancer | Induction of apoptosis | Activation of caspase pathways |

Case Studies

Anticancer Study on Breast Cancer Cells

A study focused on the effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment resulted in a dose-dependent increase in apoptosis markers. At concentrations as low as 1.0 μM, significant morphological changes were observed alongside increased caspase-3 activity, indicating the compound's potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target proteins involved in acetylcholinesterase inhibition. These studies suggest specific interactions within the active site are responsible for its inhibitory effects, providing insights for drug design aimed at enhancing cognitive function.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-piperidin-1-yl-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical processes. The piperidine ring enhances its binding affinity to certain enzymes and receptors, facilitating its role in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

- Structure : Contains a methoxy group at the 3-position and a piperidin-1-yl-ethoxy linker at the 4-position.

- The aldehyde group is retained, but positional isomerism (3-methoxy vs. 2-methoxy) alters electronic distribution and steric accessibility.

- Applications : Reported in supplier catalogs as an intermediate for antipsychotic drug candidates .

2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol

- Structure : Substitutes piperidine with a 4-methylpiperazine group linked via an imine (-CH=N-) bridge.

- Key Differences :

- The imine group introduces polarity and hydrogen-bonding capacity, contrasting with the direct piperidine linkage in the target compound.

- The 4-methylpiperazine moiety may enhance solubility in aqueous media compared to piperidine.

- Applications : Studied for antimicrobial and anticancer properties due to the piperazine scaffold’s affinity for enzyme active sites .

4-[2-(Piperidin-1-yl)ethyl]benzaldehyde

- Structure : Features an ethyl spacer between the benzaldehyde and piperidine groups.

- Key Differences :

- The ethyl chain increases hydrophobicity and may improve blood-brain barrier penetration.

- Lacks the methoxy group, reducing steric hindrance and electronic effects on the aromatic ring.

- Applications : Utilized in agrochemicals and central nervous system (CNS) drug candidates .

Functionalized Derivatives

7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one

- Structure : Combines a coumarin core with a piperazine-propoxy side chain and a methoxy group.

- Key Differences :

- The coumarin scaffold introduces fluorescence and π-π stacking capabilities, unlike the simpler benzaldehyde backbone.

- The extended propoxy linker and 4-methyl-benzyl group enhance selectivity for serine/threonine kinases.

- Applications : Investigated as a kinase inhibitor with anti-inflammatory activity .

3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde

Comparative Data Table

| Compound Name | Molecular Weight | Key Substituents | Solubility (LogP) | Biological Targets |

|---|---|---|---|---|

| 2-Methoxy-4-piperidin-1-yl-benzaldehyde | 245.3 g/mol | 2-OCH₃, 4-piperidine | 2.1 | Kinases, GPCRs |

| 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | 291.4 g/mol | 3-OCH₃, 4-piperidin-ethoxy | 1.8 | Dopamine receptors |

| 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol | 289.4 g/mol | 2-OCH₃, 4-methylpiperazine-imine | 0.9 | Bacterial topoisomerases |

| 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde | 217.3 g/mol | 4-piperidin-ethyl | 2.5 | CNS targets, herbicides |

Research Findings and Implications

- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., this compound) generally exhibit higher lipophilicity than piperazine analogues, favoring membrane permeability. However, piperazine derivatives show improved solubility and hydrogen-bonding capacity, critical for aqueous-phase reactions .

- Linker Effects : Ethyl or propoxy spacers (e.g., in 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde) enhance conformational flexibility, enabling interactions with larger binding pockets in enzymes like acetylcholinesterase .

Biological Activity

2-Methoxy-4-piperidin-1-yl-benzaldehyde (CAS No. 876710-40-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a methoxy group and a piperidine ring, which is significant for its biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit antimicrobial activity against various pathogens. A study highlighted that certain piperidine derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Antitumor Activity

The compound has shown promise in antitumor studies. For instance, related piperidine derivatives were evaluated for their cytotoxic effects on cancer cell lines, including breast and ovarian cancers. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 19.9 to 75.3 µM .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various cellular targets, including enzymes involved in metabolic pathways critical for cancer cell growth and survival. The compound may also function as an inhibitor of specific kinases, disrupting signaling pathways essential for tumor progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies suggest that:

- Substituents on the benzene ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's potency.

- Piperidine ring modifications : Alterations in the piperidine structure may enhance or reduce biological efficacy.

These insights are crucial for the design of more potent analogs with improved therapeutic profiles .

Study 1: Antimicrobial Efficacy

In a comparative study, various piperidine derivatives were synthesized and tested against common bacterial strains. The results showed that compounds with higher hydrogen bonding interactions exhibited enhanced antibacterial activity, supporting the hypothesis that structural features are pivotal in determining efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 64 | Effective against S. aureus |

| Compound B | 128 | Moderate activity against E. coli |

| This compound | TBD | Under investigation |

Study 2: Antitumor Properties

A recent investigation into the antitumor effects of piperidine derivatives included this compound. The study reported significant cytotoxicity against several cancer cell lines, indicating potential as a lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| OVCAR-3 | 75.3 |

| Non-cancerous hMSC | >100 |

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-piperidin-1-yl-benzaldehyde, and how can purity be optimized?

Methodology:

- Condensation reactions : Piperidine derivatives are often synthesized via nucleophilic substitution or condensation between aldehyde precursors and piperidine analogs. For example, similar compounds like 2-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride use stepwise alkylation and purification via recrystallization in ethanol/water mixtures .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in polar aprotic solvents (e.g., DMF) is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers handle structural characterization of this compound?

Methodology:

- Spectroscopy : Use - and -NMR to confirm methoxy and piperidinyl substituents. Compare chemical shifts with databases (e.g., 2-hydroxy-4-methoxybenzaldehyde: δ 3.8 ppm for methoxy, δ 9.8 ppm for aldehyde proton) .

- X-ray crystallography : For absolute configuration, grow single crystals in methanol/dichloromethane and analyze with a Bruker D8 Venture diffractometer (Mo-Kα radiation) .

Q. What safety protocols are critical during experimental handling?

Methodology:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (acute toxicity reported for structurally similar aldehydes) .

- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodology:

- Accelerated stability testing : Incubate samples in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; piperidine rings are prone to hydrolysis under acidic conditions .

- Light sensitivity : Store in amber vials; UV/Vis spectroscopy can detect aldehyde oxidation to carboxylic acids .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodology:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Detect residual solvents (e.g., DMF) at LOD 0.1 ppm .

- HPLC-DAD : Quantify unreacted precursors with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can contradictory spectral data be resolved during structural validation?

Methodology:

Q. What strategies are effective for evaluating pharmacological activity of piperidinyl-aldehyde derivatives?

Methodology:

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

Methodology:

Q. What experimental designs address discrepancies in ecotoxicity data for structurally related aldehydes?

Methodology:

- OECD 301D testing : Assess biodegradability in activated sludge. Methoxy-substituted benzaldehydes show 40–60% degradation in 28 days .

- Daphnia magna acute toxicity : EC values for similar aldehydes range from 10–50 mg/L (96-hour exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.